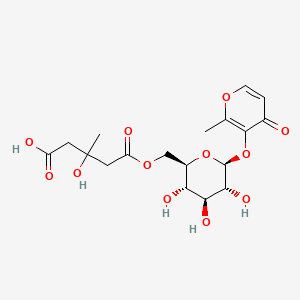
Licoagroside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Licoagroside B is a monosaccharide derivative resulting from the formal condensation of the hydroxy group of 2-methyl-4-oxo-4H-pyran-3-yl beta-D-glucopyranoside with the carboxy group of 3-hydroxy-3-methylglutaric acid. It has a role as a plant metabolite. It is a dicarboxylic acid monoester, a tertiary alcohol, a monosaccharide derivative and a beta-D-glucoside. It derives from a 3-hydroxy-2-methyl-4-pyrone, a beta-D-glucose and a 3-hydroxy-3-methylglutaric acid.
科学的研究の応用
Introduction to Licoagroside B
This compound is a bioactive compound derived from the licorice plant, specifically from Glycyrrhiza glabra. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the scientific research applications of this compound, highlighting its therapeutic potential and relevant case studies.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which has been documented in various studies. Its ability to scavenge reactive oxygen species (ROS) suggests potential applications in preventing oxidative stress-related diseases. A study indicated that this compound could mitigate oxidative damage in cell cultures, making it a candidate for further research in neurodegenerative diseases .
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses. In vitro studies showed that it reduced the release of pro-inflammatory cytokines such as interleukin-2 and tumor necrosis factor-alpha from peripheral blood mononuclear cells. This property positions this compound as a potential therapeutic agent for inflammatory conditions .
Anticancer Activity
This compound has been investigated for its anticancer properties. A recent study focused on its effects on colon cancer cells, revealing that it can induce apoptosis and inhibit cell proliferation. The compound's interaction with specific molecular targets involved in cancer pathways highlights its potential as an adjunct therapy in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Extracts containing this compound showed effectiveness against multidrug-resistant bacterial strains, suggesting its utility in developing new antimicrobial agents .
Role in Plant Metabolism
As a plant metabolite, this compound plays a role in the metabolic processes of Glycyrrhiza glabra. Its presence in various plant extracts indicates its significance in plant defense mechanisms and overall health .
Case Study 1: Antioxidant Activity Evaluation
A study assessing the antioxidant capacity of various compounds found that this compound significantly reduced lipid peroxidation levels in vitro. This study utilized different concentrations of the compound to evaluate its effectiveness against oxidative stress markers .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, researchers treated human peripheral blood mononuclear cells with this compound and observed a marked decrease in inflammatory cytokine production compared to controls. This finding supports the compound's potential use in therapeutic strategies for inflammatory diseases .
Case Study 3: Anticancer Efficacy on Colon Cancer Cells
A detailed analysis of this compound's effect on colon cancer cells revealed that it triggered apoptosis through mitochondrial pathways. The study employed molecular docking techniques to identify interactions between this compound and key proteins involved in cancer progression, providing insights into its mechanism of action .
特性
分子式 |
C18H24O12 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C18H24O12/c1-8-16(9(19)3-4-27-8)30-17-15(25)14(24)13(23)10(29-17)7-28-12(22)6-18(2,26)5-11(20)21/h3-4,10,13-15,17,23-26H,5-7H2,1-2H3,(H,20,21)/t10-,13-,14+,15-,17+,18?/m1/s1 |
InChIキー |
WCVUIHQUPRXYKT-RGCIIANRSA-N |
SMILES |
CC1=C(C(=O)C=CO1)OC2C(C(C(C(O2)COC(=O)CC(C)(CC(=O)O)O)O)O)O |
異性体SMILES |
CC1=C(C(=O)C=CO1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(C)(CC(=O)O)O)O)O)O |
正規SMILES |
CC1=C(C(=O)C=CO1)OC2C(C(C(C(O2)COC(=O)CC(C)(CC(=O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















